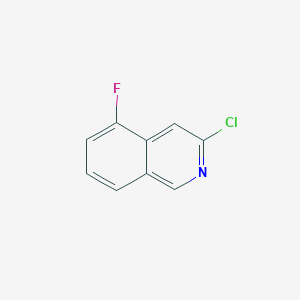

3-Chloro-5-fluoroisoquinoline

Overview

Description

3-Chloro-5-fluoroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It has a molecular weight of 181.6 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide and sodium nitrite in tetrafluoroboric acid, diethyl ether, and ethanol . The precursor, 3-chloro-5-amino-isoquinoline, is dissolved in a mixture of 40% fluoroboric acid and ethanol, and then a cold saturated aqueous solution of sodium nitrite is added . The resulting diazonium fluoroborate salt is washed with an ethanol/diethyl ether mixture and allowed to dry . The solid product is heated until the evolution of nitrogen ceases .Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for the compound is 1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H .Chemical Reactions Analysis

The synthesis of this compound involves a reaction that results in the evolution of nitrogen . The reaction mixture is then steam distilled, and the distillate is extracted with diethyl ether . The ether extract is dried, and the solvent is then evaporated off to yield this compound .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 64-66°C .Scientific Research Applications

Pharmaceutical Applications

Fluorinated isoquinolines, including 3-Chloro-5-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities and light-emitting properties . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

Material Science Applications

This compound is a heterocyclic organic compound that belongs to the class of isoquinolines. It has potential applications in the field of material science, particularly in the development of biomedical materials, electronic materials, and energy materials.

Analytical Chemistry Applications

Synthesis of Fluorinated Isoquinolines

This compound can be used in the synthesis of ring-fluorinated isoquinolines . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .

Organic Light-Emitting Diode (OLED) Applications

Fluorinated isoquinolines, including this compound, have light-emitting properties . This makes them potential candidates for use in the development of organic light-emitting diodes (OLEDs) .

Supramolecular Chemistry Applications

Fluorinated isoquinolines, such as this compound, have potential applications in the field of supramolecular chemistry .

Safety and Hazards

Future Directions

Fluorinated isoquinolines, such as 3-Chloro-5-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . A number of fluorinated isoquinolines have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . Future research may focus on further developing these synthetic methodologies and exploring new applications for these compounds .

properties

IUPAC Name |

3-chloro-5-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSMIHFVPBJRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)

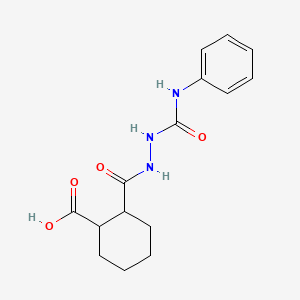

![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)

![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)

![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)